molecular formula C10H12BrNO2 B7514574 2-bromo-N-(2-hydroxypropyl)benzamide

2-bromo-N-(2-hydroxypropyl)benzamide

Cat. No.: B7514574
M. Wt: 258.11 g/mol
InChI Key: GDVDJOYWOIHGED-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-hydroxypropyl)benzamide is a benzamide derivative characterized by a bromine atom at the 2-position of the benzoyl ring and a 2-hydroxypropyl group attached to the amide nitrogen. This compound is synthesized through the reaction of 2-bromobenzoyl chloride or 2-bromobenzoic acid with 2-aminopropan-1-ol under standard amide-forming conditions, such as coupling agents like EDCI/HOBt . Structural characterization typically employs spectroscopic methods (¹H NMR, ¹³C NMR, IR) and X-ray crystallography to confirm regiochemistry and hydrogen-bonding motifs .

Properties

IUPAC Name

2-bromo-N-(2-hydroxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-7(13)6-12-10(14)8-4-2-3-5-9(8)11/h2-5,7,13H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVDJOYWOIHGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxypropyl)benzamide can be achieved through several methods. One common approach involves the reaction of 2-bromobenzoyl chloride with 2-hydroxypropylamine. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-bromo-N-(2-hydroxypropyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-hydroxypropyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The benzamide moiety can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation Reactions: Products include aldehydes or ketones.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

2-bromo-N-(2-hydroxypropyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxypropyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the bromine atom and the hydroxypropyl group can influence its binding affinity and specificity. The molecular targets and pathways involved vary depending on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Benzamide Substituent N-Substituent Key Application/Reactivity Reference
2-Bromo-N-(2-hydroxypropyl)benzamide 2-Bromo 2-Hydroxypropyl Potential directing group in C–H activation
2-Bromo-N-(tert-butyl)benzamide 2-Bromo tert-Butyl Suzuki-Miyaura coupling (87% ee)
2-Bromo-N-(2-phenyl-2-propyl)benzamide 2-Bromo Cumyl (2-phenyl-2-propyl) Suzuki-Miyaura coupling (93% ee)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl 2-Hydroxy-1,1-dimethylethyl C–H functionalization via N,O-bidentate directing
2-Bromo-N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylbenzamide 2-Bromo 2-Hydroxy-3-(naphthalen-1-yloxy)propyl + isopropyl Not specified; likely enhanced steric hindrance
Key Observations :

Electronic Effects :

  • The 2-bromo substituent in 2-bromo-N-(2-hydroxypropyl)benzamide increases electrophilicity at the benzamide ring, enhancing reactivity in cross-coupling reactions compared to electron-donating groups (e.g., 3-methyl in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .
  • Fluorine or trifluoromethyl groups (e.g., in 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide) further enhance electrophilicity, enabling nucleophilic aromatic substitutions .

Steric and Coordination Effects: Bulky N-substituents like tert-butyl or cumyl improve enantioselectivity in asymmetric Suzuki-Miyaura couplings (87–93% ee) by restricting rotational freedom around the amide bond . In contrast, the flexible 2-hydroxypropyl group in the target compound may favor metal coordination for C–H activation .

Directing Group Utility: The hydroxypropyl group in 2-bromo-N-(2-hydroxypropyl)benzamide facilitates N,O-chelation, directing transition metals (e.g., Pd, Cu) to specific C–H bonds for functionalization . Cyclic ethers (e.g., tetrahydro-2H-pyran in N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-4-((tetrahydro-2H-pyran-4-yl)oxy)benzamide) may reduce directing efficacy due to competing oxygen lone-pair interactions .

Physicochemical Properties

While direct data (e.g., melting points, logP) are scarce in the provided evidence, inferences can be made:

  • The hydroxypropyl group enhances hydrophilicity compared to tert-butyl or cumyl derivatives, improving aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-N-(2-hydroxypropyl)benzamide
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